molecular formula C25H21N3O4 B7702616 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide

Numéro de catalogue B7702616
Poids moléculaire: 427.5 g/mol
Clé InChI: CVSYJMWDIBFUBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been the focus of scientific research due to its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This ultimately leads to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. It inhibits the production of inflammatory cytokines, such as TNF-alpha and IL-6, and reduces the activation of NF-kappaB, a transcription factor involved in inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide in lab experiments is its specificity for tubulin. It does not affect other cellular targets, reducing the risk of off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Orientations Futures

For research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide include exploring its potential as a combination therapy with other chemotherapy drugs, investigating its effects on other cellular targets, and improving its solubility for better bioavailability. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials.

Méthodes De Synthèse

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with formaldehyde and subsequent reduction to form N-(2-hydroxy-7-methylquinolin-3-yl)methanol. This intermediate is then reacted with 4-nitrobenzoyl chloride and p-toluidine to form this compound. The overall yield of this synthesis method is approximately 20%.

Applications De Recherche Scientifique

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide has been the focus of scientific research due to its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to enhance the efficacy of other chemotherapy drugs, such as cisplatin and paclitaxel.

Propriétés

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-4-9-21(10-5-16)27(25(30)18-7-11-22(12-8-18)28(31)32)15-20-14-19-6-3-17(2)13-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSYJMWDIBFUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.